2-(4-Bromo-2-nitrophenyl)oxazole
Beschreibung
2-(4-Bromo-2-nitrophenyl)oxazole is a heterocyclic aromatic compound featuring an oxazole ring substituted with a phenyl group bearing bromo (Br) and nitro (NO₂) groups at the 4- and 2-positions, respectively. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents. The bromo group enhances lipophilicity and serves as a handle for further derivatization (e.g., cross-coupling reactions), while the nitro group contributes to electron-withdrawing properties, influencing reactivity and biological activity .
Eigenschaften
CAS-Nummer |
161987-10-6 |
|---|---|
Molekularformel |
C9H5BrN2O3 |
Molekulargewicht |
269.054 |
IUPAC-Name |
2-(4-bromo-2-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-1-2-7(8(5-6)12(13)14)9-11-3-4-15-9/h1-5H |
InChI-Schlüssel |
WCZJOBBXWWZYDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=NC=CO2 |
Synonyme |
2-(4-Bromo-2-nitrophenyl)oxazole |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Positional Isomers of Nitrophenyloxazoles
- 2-(p-Nitrophenyl)oxazole (mp 163–164°C) and 2-(o-nitrophenyl)oxazole (mp 43–46°C) differ in nitro group placement. The para-substituted derivative exhibits higher thermal stability due to symmetrical resonance stabilization, whereas the ortho isomer’s steric strain lowers its melting point .
- 2-(4-Bromo-2-nitrophenyl)oxazole likely shares intermediate reactivity between these isomers, with bromo substitution further modulating electronic effects.
Methyl-Substituted Analogues
- 5-(4-Bromo-2,3-dimethylphenyl)oxazole (CAS 1369899-03-5) incorporates methyl groups at the 2- and 3-positions of the phenyl ring.
Fused-Ring Derivatives
- 2-(4-Bromobenzyl)benzo[d]oxazole (CAS 76284-87-2) features a benzoxazole fused ring system.
Heterocyclic Analogues
Physicochemical Comparisons
| Compound | Melting Point (°C) | Key Substituents | Solubility Trends |
|---|---|---|---|
| 2-(p-Nitrophenyl)oxazole | 163–164 | NO₂ (para) | Moderate in polar solvents |
| 2-(o-Nitrophenyl)oxazole | 43–46 | NO₂ (ortho) | Higher in nonpolar solvents |
| 5-(4-Bromo-2,3-dimethylphenyl)oxazole | Not reported | Br, CH₃ (2,3-positions) | Likely low aqueous solubility |
| This compound | Not reported | Br (4), NO₂ (2) | Intermediate polarity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Bromo-2-nitrophenyl)oxazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving nitrobenzaldehyde derivatives and aminoacetal precursors. For example, m-nitrobenzaldehyde reacts with dimethyl aminoacetal under acidic conditions (e.g., concentrated H₂SO₄ and P₂O₅) at elevated temperatures (180°C) to form the oxazole core. Optimization involves controlling stoichiometry, reaction time, and acid catalyst concentration. Post-synthesis, neutralization with NH₄OH and recrystallization (e.g., ethanol) improve purity . Alternative routes may use halogenated intermediates (e.g., brominated phenylacetic acid derivatives) for regioselective substitution .
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions. The nitro group deshields adjacent protons (e.g., aromatic protons at C3/C5), while bromine induces splitting patterns.
- IR : Stretching frequencies for NO₂ (~1520 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups.
- X-ray crystallography : Resolves bond lengths (e.g., C-Br ~1.89 Å) and angles (e.g., oxazole ring planarity). SHELX software refines thermal parameters and handles disorder in nitro/bromo groups .
Q. What are the key reactivity patterns of the oxazole ring and nitro/bromo substituents under nucleophilic or electrophilic conditions?
- Methodological Answer :
- Electrophilic substitution : The oxazole ring undergoes nitration/sulfonation at C5 due to electron-withdrawing nitro/bromo groups. Bromine acts as a leaving group in SNAr reactions (e.g., with amines in polar aprotic solvents like DMF at 80°C).
- Nucleophilic attack : Nitro groups deactivate the phenyl ring, but reduction (e.g., H₂/Pd-C) to an amine enhances reactivity for coupling (e.g., Suzuki-Miyaura) .
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in protic solvents. Storage in dry, inert atmospheres (argon) at room temperature is recommended. Thermal analysis (DSC/TGA) reveals decomposition above 160°C, with melting points between 156–160°C. Polar aprotic solvents (e.g., DMSO) stabilize the nitro group during handling .
Advanced Research Questions
Q. How does SHELX software facilitate crystal structure refinement for halogenated oxazole derivatives, and what challenges arise in interpreting disordered nitro groups?
- Methodological Answer : SHELXL refines anisotropic displacement parameters for heavy atoms (Br) and models disorder using PART instructions. For nitro groups, partial occupancy or split positions may require constraints (e.g., DFIX for O-N-O angles). Challenges include resolving overlapping electron density for nitro oxygen atoms, addressed via Hirshfeld surface analysis and twin refinement (TWIN/BASF commands) .
Q. What experimental and computational approaches (e.g., TDDFT) analyze excited-state intramolecular proton transfer (ESIPT) in nitro-substituted oxazole fluorophores?
- Methodological Answer :
- Spectroscopy : UV-Vis (absorption/emission) identifies Stokes shifts (~100 nm) indicative of ESIPT. Time-resolved fluorescence quantifies proton transfer rates.
- Computational : TDDFT (B3LYP/PBE0 functionals) calculates vertical transitions and charge transfer character. Benzannulation at the oxazole ring minimally affects emission wavelength but increases energy barriers (S₁ state) due to altered conjugation .
Q. How can conflicting reports on the antimicrobial vs. anticancer activities of structurally similar oxazoles be resolved through systematic SAR studies?
- Methodological Answer :
- Structural modifications : Vary substituents (e.g., replace bromine with chlorine or methyl groups) to assess halogen-dependent bioactivity.
- Assays : Compare MIC (microbial) vs. IC₅₀ (cancer cell lines) under standardized conditions. For example, oxazoles with para-bromo substituents show higher anticancer activity (e.g., HeLa cells) but reduced antifungal effects, linked to cell membrane permeability differences .
Q. What role does computational docking play in predicting the interaction of this compound with biological targets like cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Docking software (AutoDock Vina) : Simulates ligand-receptor binding using the compound’s 3D structure (optimized at B3LYP/6-31G* level). Key interactions include hydrogen bonding between nitro oxygen and Arg120, and hydrophobic contacts with Tyr355.
- Validation : Compare with experimental IC₅₀ values from COX-2 inhibition assays (e.g., ELISA). Discrepancies may arise from solvation effects, addressed via MD simulations (AMBER) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
